molecular formula C30H23NOS B11190094 6-(4-Phenethylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL

6-(4-Phenethylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL

Cat. No.: B11190094
M. Wt: 445.6 g/mol
InChI Key: BIBKQYYOUMZJDV-UHFFFAOYSA-N
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Description

6-(4-Phenethylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL is a complex organic compound that belongs to the class of benzothiazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzothiazepine core fused with an indene ring system, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Phenethylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indene Ring: The indene ring can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.

    Construction of the Benzothiazepine Core: The benzothiazepine core is formed by the cyclization of an appropriate precursor, such as a 2-aminothiophenol derivative, with an aldehyde or ketone under acidic conditions.

    Coupling of the Phenethylphenyl Group: The phenethylphenyl group is introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenethylboronic acid and a halogenated benzothiazepine intermediate.

    Hydroxylation: The final hydroxylation step can be achieved using a suitable oxidizing agent, such as hydrogen peroxide or a peracid, to introduce the hydroxyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Phenethylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form a dihydro derivative using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

6-(4-Phenethylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(4-Phenethylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it may interact with cell surface receptors, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Phenethylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL is unique due to its specific structural features, such as the phenethylphenyl group and the indene ring system. These features contribute to its distinct chemical properties and biological activities, setting it apart from other benzothiazepine derivatives.

Properties

Molecular Formula

C30H23NOS

Molecular Weight

445.6 g/mol

IUPAC Name

11-[4-(2-phenylethyl)phenyl]-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one

InChI

InChI=1S/C30H23NOS/c32-29-24-11-5-4-10-23(24)28-27(29)30(33-26-13-7-6-12-25(26)31-28)22-18-16-21(17-19-22)15-14-20-8-2-1-3-9-20/h1-13,16-19,30-31H,14-15H2

InChI Key

BIBKQYYOUMZJDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=C(C=C2)C3C4=C(C5=CC=CC=C5C4=O)NC6=CC=CC=C6S3

Origin of Product

United States

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